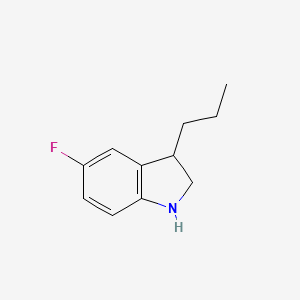
5-fluoro-3-propyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-3-propyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a fluorine atom and a propyl group to the indole structure can significantly alter its chemical and biological properties, making it a compound of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The propyl group can be added through alkylation reactions using propyl halides .
Industrial Production Methods
Industrial production of 5-fluoro-3-propyl-2,3-dihydro-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-3-propyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-fluoro-3-propyl-2,3-dihydro-1H-indole has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-fluoro-3-propyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors, while the propyl group can influence its pharmacokinetic properties . The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-2,3-dihydro-1H-indole: Lacks the propyl group, which can affect its biological activity and chemical properties.
3-propyl-2,3-dihydro-1H-indole: Lacks the fluorine atom, which can influence its reactivity and binding affinity.
5-fluoroindole: Lacks the propyl group and the dihydro structure, which can alter its chemical and biological properties.
Uniqueness
5-fluoro-3-propyl-2,3-dihydro-1H-indole is unique due to the presence of both the fluorine atom and the propyl group, which can synergistically enhance its chemical reactivity and biological activity . This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H14FN |
|---|---|
Molekulargewicht |
179.23 g/mol |
IUPAC-Name |
5-fluoro-3-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14FN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-6,8,13H,2-3,7H2,1H3 |
InChI-Schlüssel |
AMPOIKZSFRGANF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CNC2=C1C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13225965.png)
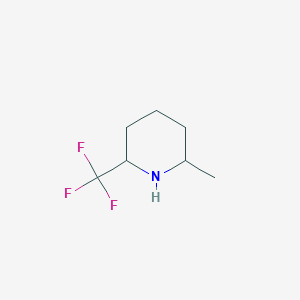
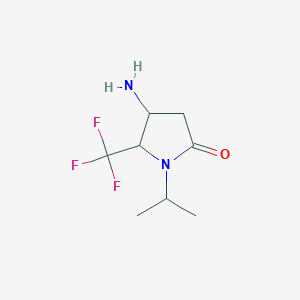

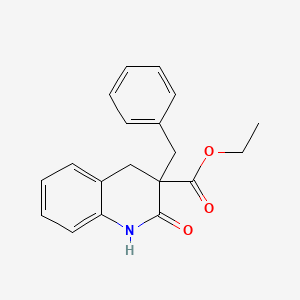
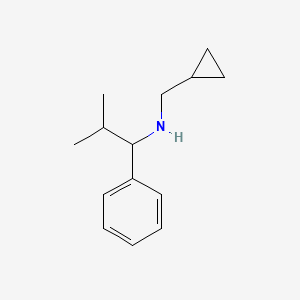

![4',5'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13225999.png)

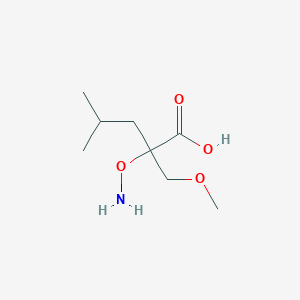
![3-{3,5-dimethyl-4-[(5-oxopyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B13226020.png)
![3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13226028.png)
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13226029.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-3-methylaniline](/img/structure/B13226031.png)
